N-(6-methylpyridin-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Description
N-(6-methylpyridin-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a 6-methylpyridin-2-yl group and a 6-(thiophen-2-yl)pyridazine moiety. This structure combines pyridine, pyridazine, and thiophene rings, which are known for their roles in modulating pharmacokinetic properties and target binding in medicinal chemistry.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-14-4-2-6-18(21-14)22-20(26)15-9-11-25(12-10-15)19-8-7-16(23-24-19)17-5-3-13-27-17/h2-8,13,15H,9-12H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMRAFMGHKKKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(6-methylpyridin-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds.
Biology
The compound has been investigated for its potential as a ligand in biochemical assays. Research indicates that it may interact with specific proteins or enzymes, influencing their activity. For instance, studies have shown that derivatives of this compound exhibit significant binding affinities to bacterial enzymes, suggesting potential applications in combating antibiotic resistance .
Medicine
In medicinal chemistry, this compound is being explored for its pharmacological properties , including:
- Antibacterial Activity: Compounds similar to this have demonstrated efficacy against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli strains. They inhibit key enzymes involved in bacterial resistance mechanisms, positioning them as potential novel β-lactamase inhibitors .
- Anticancer Activity: In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as human glioblastoma (U-87). The mechanism involves inducing apoptosis and cell cycle arrest, highlighting their therapeutic potential in oncology .
Industry
The compound is utilized in the development of advanced materials and catalysts . Its structural characteristics make it suitable for creating materials with specific properties, which can be applied in various industrial processes.
Study 1: Antibacterial Efficacy
A study published in MDPI synthesized several derivatives based on this compound and tested their antibacterial efficacy against ESBL-producing E. coli. The results indicated that certain derivatives exhibited strong binding affinities to bacterial enzymes, suggesting their potential as effective antibacterial agents against resistant strains.
| Property | Value |
|---|---|
| Compound | This compound |
| Target Bacteria | ESBL-producing E. coli |
| Mechanism | Inhibition of bacterial resistance enzymes |
Study 2: Anticancer Properties
Another research article focused on the anticancer activity of thiophene derivatives derived from this compound reported significant cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 cells. This study underscored the therapeutic potential of these compounds in cancer treatment.
| Property | Value |
|---|---|
| Cell Line | U-87 glioblastoma |
| Cytotoxicity | Significant |
| Mechanism | Induction of apoptosis |
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to other piperidine-carboxamide derivatives and pyridazine-containing analogs documented in patents and research reports. Below is a detailed analysis:
Structural Analogues with Piperidine-4-Carboxamide Cores
Key Differences :
- Substituent Diversity : The target compound replaces triazole (in ) or naphthalene (in ) with a thiophene-pyridazine hybrid. Thiophene’s electron-rich nature may enhance π-π interactions in binding pockets compared to fluorinated or methoxy groups in other analogs.
- Solubility and Stability : Unlike the difluorocyclobutoxy-modified compound in , the absence of fluorine in the target may reduce metabolic stability but improve synthetic accessibility.
Pyridine and Pyridazine Derivatives
Compounds such as N-(6-chloro-5-iodopyridin-2-yl)pivalamide and 6-chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide (from pyridine catalogs ) share pyridine/pyridazine backbones but lack the piperidine-carboxamide moiety. These are typically used as intermediates or in agrochemical research, highlighting the target compound’s uniqueness in combining a carboxamide linker with fused heterocycles.
Research Findings and Hypotheses
- Binding Affinity : Molecular docking studies of related compounds (e.g., ) suggest that the thiophene-pyridazine group could mimic ATP or cofactor binding in enzymes, though experimental validation is needed.
Biological Activity
N-(6-methylpyridin-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and other diseases. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring, a pyridazine moiety, and thiophene and pyridine substituents. The molecular formula is with a molecular weight of approximately 342.42 g/mol. Its unique structure suggests multiple points of interaction with biological targets, making it a candidate for further pharmacological exploration.
Preliminary studies indicate that this compound may exert its biological effects through modulation of key signaling pathways. One significant pathway involves the inhibition of the Wnt signaling pathway, which is crucial for regulating cellular processes such as proliferation and differentiation. Dysregulation of this pathway is often implicated in cancer progression.
Biological Activity
The biological activities associated with this compound include:
- Anticancer Activity : The compound has shown potential as an anticancer agent, particularly by inhibiting tumor cell proliferation in various cancer models. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Antimicrobial Properties : Similar compounds within this structural class have exhibited antimicrobial effects, suggesting that this compound may also possess such properties.
- Anti-inflammatory Effects : The compound's structure allows for potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several notable studies have focused on the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-methylpyridin-3-yl)-N'-(thiazol-4-yl)urea | Structure | Anticancer activity |
| 5-(6-methylpyridazin-3-yloxy)thiazole | Structure | Antimicrobial properties |
| 1-(5-bromo-thiophen-2-carbonyl)thiazole | Structure | Anti-inflammatory effects |
Case Study: Cancer Cell Lines
In a study conducted on various cancer cell lines, N-(6-methylpyridin-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yyl]piperidine demonstrated significant cytotoxicity. The IC50 values were determined using MTT assays, revealing that the compound effectively inhibited cell growth at concentrations as low as 10 µM in some cell lines .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Although specific data for N-(6-methylpyridin-2-y-l)-1-[6-(thiophen-2-y-l)pyridazin-3-y-l]piperidine has not been extensively published, related compounds have shown favorable bioavailability and metabolic stability, which may translate to similar properties for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
